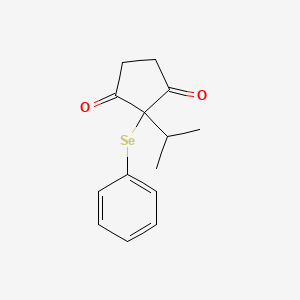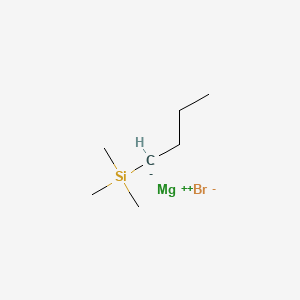
magnesium;butyl(trimethyl)silane;bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium;butyl(trimethyl)silane;bromide is an organomagnesium compound that falls under the category of Grignard reagents. These reagents are widely used in organic synthesis for forming carbon-carbon bonds. The compound is characterized by the presence of magnesium, butyl, trimethylsilane, and bromide groups, making it a versatile reagent in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of magnesium;butyl(trimethyl)silane;bromide typically involves the reaction of an alkyl bromide with magnesium metal. This process is known as the Grignard reaction. The reaction is carried out in an anhydrous ether solvent to prevent the hydrolysis of the Grignard reagent. The general reaction scheme is as follows:
R-Br+Mg→R-MgBr
In this case, the alkyl bromide is butyl(trimethyl)silane bromide, which reacts with magnesium to form the desired Grignard reagent .
Industrial Production Methods
Industrial production of Grignard reagents, including this compound, involves large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction parameters such as temperature and pressure is common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium;butyl(trimethyl)silane;bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes and ketones) to form alcohols.
Substitution Reactions: It can participate in substitution reactions where the bromide ion is replaced by other nucleophiles.
Reduction Reactions: It can act as a reducing agent in certain organic transformations.
Common Reagents and Conditions
Common reagents used in reactions with this compound include aldehydes, ketones, and other electrophilic compounds. The reactions are typically carried out under anhydrous conditions to prevent the decomposition of the Grignard reagent .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reactants used. For example, the reaction with aldehydes and ketones typically yields secondary and tertiary alcohols, respectively .
Applications De Recherche Scientifique
Magnesium;butyl(trimethyl)silane;bromide has a wide range of applications in scientific research:
Organic Synthesis: It is used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Material Science: It is employed in the preparation of advanced materials, such as polymers and nanomaterials.
Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions.
Mécanisme D'action
The mechanism of action of magnesium;butyl(trimethyl)silane;bromide involves the formation of a highly reactive organomagnesium intermediate. This intermediate can undergo nucleophilic addition to electrophilic centers, such as carbonyl groups, leading to the formation of new carbon-carbon bonds. The presence of the trimethylsilane group can influence the reactivity and selectivity of the reagent .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Magnesium;ethyl(trimethyl)silane;bromide
- Magnesium;propyl(trimethyl)silane;bromide
- Magnesium;butyl(trimethyl)silane;chloride
Uniqueness
Magnesium;butyl(trimethyl)silane;bromide is unique due to the presence of the butyl group, which can provide different steric and electronic properties compared to other alkyl groups. This can influence the reactivity and selectivity of the reagent in various chemical reactions .
Propriétés
Numéro CAS |
89836-42-0 |
|---|---|
Formule moléculaire |
C7H17BrMgSi |
Poids moléculaire |
233.50 g/mol |
Nom IUPAC |
magnesium;butyl(trimethyl)silane;bromide |
InChI |
InChI=1S/C7H17Si.BrH.Mg/c1-5-6-7-8(2,3)4;;/h7H,5-6H2,1-4H3;1H;/q-1;;+2/p-1 |
Clé InChI |
OSQPJSJMTYGUAO-UHFFFAOYSA-M |
SMILES canonique |
CCC[CH-][Si](C)(C)C.[Mg+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(NE)-N-[1-(6-phenylpyrimidin-4-yl)propylidene]hydroxylamine](/img/structure/B14380038.png)
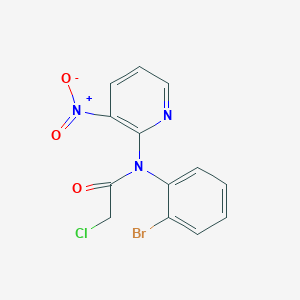
![1-Methyl-4-[(trichloroethenyl)sulfanyl]benzene](/img/structure/B14380053.png)
![[1,2-Phenylenebis(methylene)]bis(triphenylstannane)](/img/structure/B14380055.png)

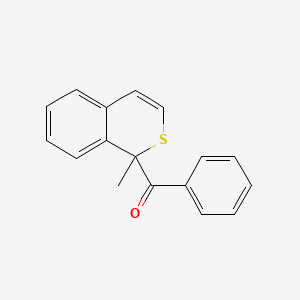
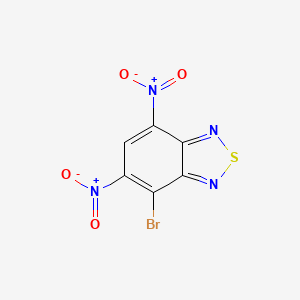
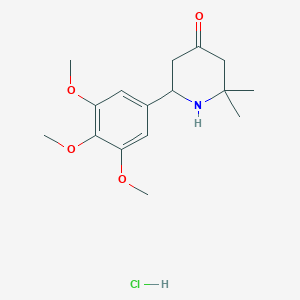

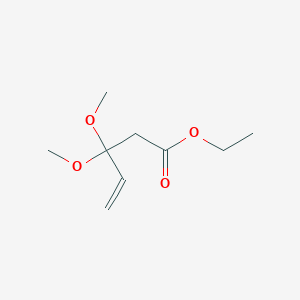
![4-Bromo-3,3-dimethyl-4-[4-(trifluoromethoxy)phenyl]butan-2-one](/img/structure/B14380109.png)
![1-Methyl-4-[(2-methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]piperazine](/img/structure/B14380112.png)
